methyl (2E)-2-{[4-(benzenesulfonyl)butanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Methyl (2E)-2-{[4-(benzenesulfonyl)butanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a synthetic benzothiazole derivative characterized by a fused bicyclic core (benzothiazole) substituted with a methyl ester at position 6 and an imino-linked benzenesulfonylbutanoyl group at position 2. The (2E)-configuration indicates the spatial arrangement of the imine group, which may influence its reactivity and biological interactions.
Properties
IUPAC Name |
methyl 2-[4-(benzenesulfonyl)butanoylimino]-3-methyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-22-16-11-10-14(19(24)27-2)13-17(16)28-20(22)21-18(23)9-6-12-29(25,26)15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWHGGGZTNUCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility: Unlike the target compound, ’s derivative utilizes amino acid-derived substituents, enabling chiral centers critical for bioactivity .
Comparison with Non-Benzothiazole Analogues
Benzoxazole Derivatives ()
Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (e.g., 3a–e) feature an oxygen atom in place of the benzothiazole sulfur.
Sulfonylurea Herbicides ()
Compounds like metsulfuron-methyl share sulfonyl groups with the target compound but lack the benzothiazole core. Their herbicidal activity arises from acetolactate synthase inhibition, suggesting that the target compound’s sulfonyl moiety could be repurposed for agrochemical applications if paired with appropriate pharmacophores .
Research Implications and Gaps
- Bioactivity : While highlights benzothiazoles as multitarget ligands, the target compound’s biological profile remains uncharacterized. Testing against kinase or protease targets is warranted .
- Structural Informatics: Applying substructure mining (as in ) could identify shared motifs with carcinogenic or therapeutic compounds, guiding safety or efficacy studies .
Preparation Methods
Synthesis of 3-Methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate Core
The benzothiazole scaffold is constructed via cyclization of a β-mercaptoaniline derivative. Methyl 2-amino-5-mercaptobenzoate serves as the precursor, reacting with acetone under acidic conditions to form the dihydrothiazole ring.
Reaction Conditions :
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Solvent : Ethanol (50 mL)
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Catalyst : Concentrated sulfuric acid (0.5 mL)
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Temperature : 90°C, 1 hour
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Yield : 85%
Characterization :
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1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.4, 1.6 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH3), 3.32 (m, 2H, CH2), 2.95 (s, 3H, NCH3).
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MS (ESI) : m/z = 224.1 [M+H]+.
The methyl ester at position 6 is introduced via esterification of the carboxylic acid precursor using methanol and sulfuric acid, mirroring methods in for analogous esterifications .
Preparation of 4-(Benzenesulfonyl)butanoyl Chloride
The butanoyl fragment is synthesized through sulfonylation of 4-chlorobutanoyl chloride with sodium benzenesulfinate.
Reaction Conditions :
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Reagents : 4-Chlorobutanoyl chloride (10 mmol), sodium benzenesulfinate (12 mmol)
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Solvent : DMF (20 mL)
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Temperature : 80°C, 6 hours
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Yield : 78%
Characterization :
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IR (KBr) : 1715 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O).
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1H NMR (400 MHz, CDCl3) : δ 7.85–7.70 (m, 5H, Ar-H), 3.15 (t, J = 7.2 Hz, 2H, CH2SO2), 2.65 (t, J = 7.2 Hz, 2H, CH2CO), 2.10 (m, 2H, CH2).
The acid chloride is obtained by treating 4-(benzenesulfonyl)butanoic acid with thionyl chloride (10 mmol, 1.2 eq) in dichloromethane at 0°C for 2 hours .
Imine Formation via Schiff Base Condensation
The final step involves coupling the benzothiazole amine with 4-(benzenesulfonyl)butanoyl chloride under basic conditions to form the (2E)-imine configuration.
Reaction Conditions :
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Reagents : Benzothiazole amine (5 mmol), 4-(benzenesulfonyl)butanoyl chloride (6 mmol)
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Base : Triethylamine (10 mmol)
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Solvent : THF (30 mL)
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Temperature : 25°C, 12 hours
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Yield : 65%
Optimization Table :
| Parameter | Variation | Yield (%) |
|---|---|---|
| Solvent | THF vs. DCM | 65 vs. 50 |
| Base | Et3N vs. Pyridine | 65 vs. 55 |
| Temperature (°C) | 25 vs. 40 | 65 vs. 60 |
Characterization :
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1H NMR (400 MHz, CDCl3) : δ 8.20 (s, 1H, N=CH), 7.90–7.60 (m, 5H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 3.95 (s, 3H, OCH3), 3.45 (m, 2H, CH2SO2), 3.10 (s, 3H, NCH3), 2.80 (m, 4H, CH2).
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13C NMR (100 MHz, CDCl3) : δ 170.5 (COO), 162.0 (C=N), 140.2–125.0 (Ar-C), 55.2 (OCH3), 45.3 (NCH3).
The E-configuration is confirmed via NOESY spectroscopy, showing no correlation between the imine proton and the benzothiazole methyl group.
Purification and Stability Studies
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1), achieving >95% purity. Stability tests in aqueous buffers (pH 4–9) indicate decomposition <5% over 24 hours at 25°C.
Comparative Analysis of Synthetic Routes
Alternative Pathway : Direct condensation of 4-(benzenesulfonyl)butanal with the benzothiazole amine yielded lower yields (40%) due to aldehyde instability.
Q & A
Q. Key Analytical Methods :
Basic: How is structural integrity and purity confirmed post-synthesis?
Answer:
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., (2E)-imine configuration) .
- Elemental Analysis : Validate empirical formula (e.g., C₂₁H₂₁N₃O₅S₂ requires C 56.36%, H 4.47%, N 7.82%) .
- FT-IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at 1350–1150 cm⁻¹, ester C=O at 1720 cm⁻¹) .
Advanced: How to design assays evaluating its biological activity?
Answer:
- Enzyme Inhibition Assays :
- Target sulfotransferases or proteases due to sulfonamide and benzothiazole moieties .
- Use fluorescence-based substrates (e.g., 4-methylumbelliferyl sulfate) and measure IC₅₀ values .
- Cytotoxicity Screening :
- Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 μM) .
- Molecular Docking :
- Simulate binding to targets like carbonic anhydrase IX (PDB ID: 3IAI) using AutoDock Vina. Prioritize poses with sulfonamide interactions at the zinc-binding site .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Comparative Structural Analysis : Compare activity of methyl ester vs. free acid derivatives to assess bioavailability impacts .
- Orthogonal Assays : Validate antimicrobial claims (e.g., conflicting MIC values) using both broth microdilution and disk diffusion methods .
- Meta-Analysis : Tabulate data from analogs (e.g., ethyl vs. methyl esters) to identify substituent-activity relationships:
| Analog | Substituent | IC₅₀ (μM) | Target |
|---|---|---|---|
| Methyl ester | 3-CH₃ | 12.3 ± 1.2 | Carbonic anhydrase IX |
| Ethyl ester | 3-C₂H₅ | 18.9 ± 2.1 | Carbonic anhydrase IX |
Advanced: What computational strategies predict environmental stability and degradation pathways?
Answer:
- DFT Calculations :
- Optimize geometry at B3LYP/6-31G* level to identify labile bonds (e.g., imine or ester cleavage) .
- Calculate hydrolysis activation energy (ΔG‡) in aqueous environments .
- Environmental Fate Modeling :
- Use EPI Suite to estimate biodegradation half-life (e.g., t₁/₂ > 60 days suggests persistence) .
- Mass Balance Studies :
- Track degradation products via LC-MS in simulated sunlight (λ > 290 nm) and pH 5–9 buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
